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molecular formula C13H12N4O2 B8592565 7-benzyl-1-methyl-3H-purine-2,6-dione

7-benzyl-1-methyl-3H-purine-2,6-dione

Cat. No. B8592565
M. Wt: 256.26 g/mol
InChI Key: LEOWVIMYMRWTBO-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

To 6-amino-3-methyl-5-(phenylmethylamino)pyrimidine-2,4-dione (24.6 g=0.1 mol) in DMF (125 ml) at 60° C. add triethyl orthoformate (75 ml=0.45 mol). Heat to 110° C. for 5 hr, cool in ice, filter, and wash with methanol, then ether, to obtain the title compound, m.p. 268°-71° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[C:3]=1[NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH:19](OCC)(OCC)OCC>CN(C=O)C>[CH3:9][N:5]1[C:4](=[O:10])[C:3]2[N:11]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:19]=[N:1][C:2]=2[NH:7][C:6]1=[O:8]

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
NC1=C(C(N(C(N1)=O)C)=O)NCC1=CC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool in ice
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with methanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC=2N=CN(C2C1=O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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